molecular formula C14H23N3O B2766670 [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine CAS No. 919021-26-4

[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine

Cat. No.: B2766670
CAS No.: 919021-26-4
M. Wt: 249.358
InChI Key: SBMPCTJRUNJPHO-UHFFFAOYSA-N
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Description

[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine: is a complex organic compound with a molecular weight of 249.35 g/mol . This compound is notable for its unique structure, which includes a morpholine ring and a phenyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-aminoethyl)morpholine with a suitable phenyl derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound is utilized in biological research for its potential as a ligand in receptor studies. It can bind to specific receptors, aiding in the understanding of receptor-ligand interactions .

Medicine: In medicine, it is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology .

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)morpholine
  • 2-Morpholinoethylamine
  • 1-(2-Aminoethyl)piperazine
  • 4-Aminomorpholine

Uniqueness: Compared to these similar compounds, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine stands out due to its additional phenyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(2-amino-1-morpholin-4-ylethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMPCTJRUNJPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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